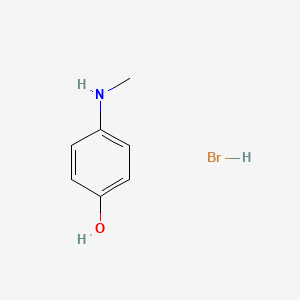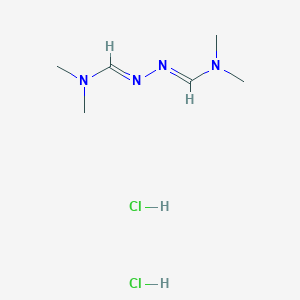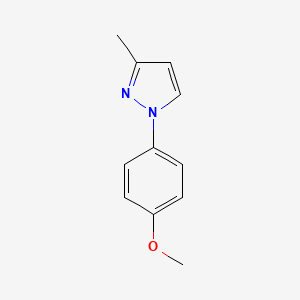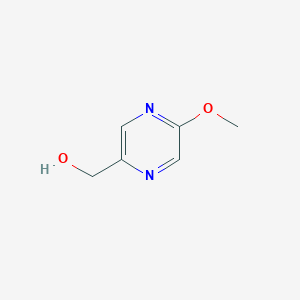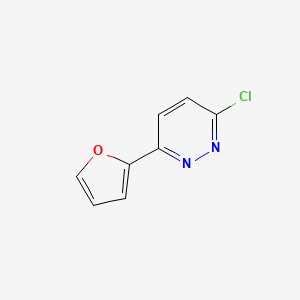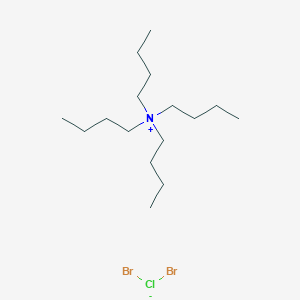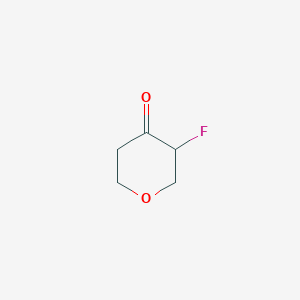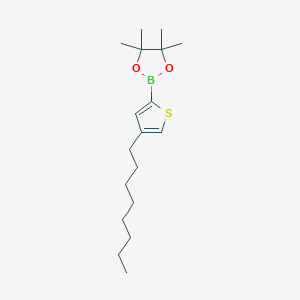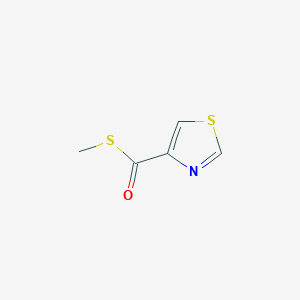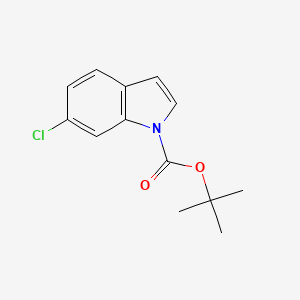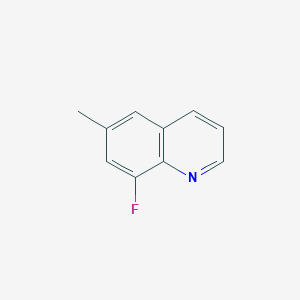
2-Naphthyl glycidyl ether
Overview
Description
2-Naphthyl glycidyl ether is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, where a glycidyl ether group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It’s known that glycidyl ethers are often used in the creation of new polymeric materials .
Mode of Action
Glycidyl ethers in general are known to undergo reactions with a variety of nucleophiles, leading to the opening of the epoxide ring . This allows them to form bonds with other molecules, which can be useful in the creation of polymers .
Biochemical Pathways
These compounds can be incorporated into a polymeric material as dopants or can be structural elements of the main and side polymer chains .
Result of Action
It’s known that glycidyl ethers can be used in the creation of new polymeric materials with nonlinear optical (nlo) properties . These materials have many distinct advantages, including close or higher values of non-resonant susceptibilities and faster NLO response .
Action Environment
The action, efficacy, and stability of 2-Naphthyl Glycidyl Ether can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and phase flow rate) can affect the efficiency of reactions involving this compound . Additionally, the presence of other substances (such as catalysts or solvents) can also influence its reactivity .
Biochemical Analysis
Biochemical Properties
2-Naphthyl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with epoxide hydrolases, which catalyze the hydrolysis of the epoxide group in this compound, leading to the formation of diols. This interaction is crucial for the compound’s role in the synthesis of enantiomerically pure epoxides, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with epoxide hydrolases can lead to changes in the levels of specific metabolites, which in turn can impact cellular functions. Additionally, this compound has been observed to affect the expression of genes involved in detoxification processes, highlighting its potential role in modulating cellular responses to chemical stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with epoxide hydrolases, which leads to the hydrolysis of the epoxide group. This reaction results in the formation of diols, which can further participate in various biochemical pathways. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic processes and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can become harmful. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with epoxide hydrolases. The hydrolysis of the epoxide group leads to the formation of diols, which can enter various biochemical pathways. These pathways include the synthesis of complex organic molecules and the detoxification of harmful compounds. The compound’s interaction with specific enzymes and cofactors can also influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with epoxide hydrolases can lead to its concentration in regions where these enzymes are highly expressed .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its participation in biochemical pathways. For instance, the presence of this compound in the endoplasmic reticulum can influence the synthesis of proteins and other macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthyl glycidyl ether can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the epoxide ring of epichlorohydrin, forming the glycidyl ether linkage .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Diols
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
2-Naphthyl glycidyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthyl glycidyl ether
- Phenyl glycidyl ether
- Benzyl glycidyl ether
Uniqueness
2-Naphthyl glycidyl ether is unique due to the position of the glycidyl ether group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of reactivity and the ability to form specific derivatives .
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYSFVJCBRHGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966724 | |
| Record name | 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5234-06-0 | |
| Record name | 2-[(2-Naphthalenyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-naphthyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1R9121W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Naphthyl glycidyl ether in the synthesis of solid electrolytes?
A1: this compound serves as a monomer in the synthesis of hard-soft-hard triblock copolymers designed for solid electrolyte applications [, ]. These copolymers consist of a central block of poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether] (PTG), which provides ionic conductivity, flanked by two outer blocks of poly(this compound) (PNG) []. The PNG blocks, due to their rigid structure, contribute to the mechanical strength and stability of the electrolyte [].
Q2: How does the composition of the triblock copolymer affect its ionic conductivity?
A2: Research indicates a correlation between the composition of the triblock copolymer and its ionic conductivity. Increasing the weight percentage of the PNG blocks, while maintaining a constant molecular weight, can lead to a significant enhancement in Li+ conductivity []. For instance, the PNG18-PTG107-PNG18 electrolyte, with a PNG weight percentage of 28.6%, exhibited a Li+ conductivity of 9.5 × 10–5 S cm–1, which is comparable to that of a pure PTG electrolyte []. This improvement in conductivity is attributed to the efficient Li+ transport pathways created by the specific morphology induced by the hard-soft-hard triblock structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


